Zuclomiphene
Description
Contextualization within Selective Estrogen Receptor Modulators (SERMs) Research
Zuclomiphene is classified as a Selective Estrogen Receptor Modulator (SERM) belonging to the triphenylethylene (B188826) group. wikipedia.orgnih.gov SERMs are a class of compounds that bind to estrogen receptors but have different effects in different tissues. nih.govfortyhealth.com Depending on the target tissue, a SERM can act as an estrogen agonist (mimicking the effects of estrogen), an antagonist (blocking the effects of estrogen), or a combination of both. nih.govsanofi.us
The mechanism of action for SERMs involves interaction with estrogen-receptor-containing tissues, which include the hypothalamus, pituitary, ovary, endometrium, vagina, and cervix. nih.govsanofi.us this compound is generally characterized as having weak estrogenic or estrogen agonist properties. wikipedia.orgncats.io In contrast, its stereoisomer, enclomiphene (B195052), is described as antiestrogenic. wikipedia.orgresearchgate.net This dual agonist/antagonist capability within the same drug class allows for targeted therapeutic applications.
Stereoisomeric Relationship with Enclomiphene within Clomiphene Citrate (B86180)
Clomiphene citrate is not a single molecular entity but a mixture of two geometric stereoisomers: this compound and Enclomiphene. wikipedia.orgfortyhealth.comresearchgate.net this compound is the (Z)-stereoisomer, also referred to as the cis-isomer, while Enclomiphene is the (E)-stereoisomer, or the trans-isomer. wikipedia.orgresearchgate.net Commercially available clomiphene citrate typically contains about 38% this compound and 62% enclomiphene. fortyhealth.comresearchgate.netmensreproductivehealth.com
The two isomers exhibit distinct and often opposing pharmacological properties. researchgate.netijbcp.com this compound is considered to be the more estrogenic component, while Enclomiphene possesses primarily antiestrogenic activity. wikipedia.orgresearchgate.netresearchgate.net A critical difference lies in their pharmacokinetics. This compound has a significantly longer biological half-life and can be detected in the body for more than a month, whereas Enclomiphene is eliminated more rapidly, with a half-life of about 10 hours. sanofi.usncats.iomensreproductivehealth.com This disparity leads to the accumulation of this compound in the serum with long-term administration of clomiphene citrate, altering the initial isomeric ratio significantly. nih.govauajournals.org
Table 1: Comparative Properties of this compound and Enclomiphene
| Property | This compound | Enclomiphene |
|---|---|---|
| Isomer Type | (Z)-isomer (cis) wikipedia.org | (E)-isomer (trans) wikipedia.org |
| Typical % in Clomiphene Citrate | ~38% researchgate.netmensreproductivehealth.com | ~62% researchgate.netmensreproductivehealth.com |
| Primary Activity | Estrogenic (agonist) wikipedia.orgijbcp.com | Antiestrogenic (antagonist) wikipedia.orgresearchgate.net |
| Biological Half-life | Long (~30-50 days) mensreproductivehealth.com | Short (~10 hours) mensreproductivehealth.com |
| Effect on Gonadotropins | Antigonadotropic (decreases LH/FSH) wikipedia.org | Increases LH/FSH researchgate.netnih.gov |
| Effect on Testosterone (B1683101) (in men) | Reduces levels wikipedia.orgresearchgate.net | Increases levels researchgate.netnih.gov |
Historical Perspective of this compound Characterization in Pharmacological Studies
The development of clomiphene citrate dates back to its first synthesis in 1956 by chemist Frank Palopoli, with clinical studies commencing in 1960. researchgate.netoup.combrown.edu It was officially introduced for clinical use in 1967, heralding a new era in assisted reproduction. oup.combrown.edu Initial research and clinical applications focused on the effects of the isomeric mixture as a whole, primarily for the induction of ovulation in anovulatory women. sanofi.usoup.com
Over time, pharmacological studies began to dissect the individual contributions of each isomer. oup.com It became accepted that this compound, the cis-isomer, was primarily responsible for the estrogenic effects, while enclomiphene, the trans-isomer, was antiestrogenic. sanofi.usresearchgate.net Animal studies were crucial in delineating these differences. For instance, research in rats showed that this compound's effects varied from estrogenic to antiestrogenic depending on the specific biological endpoint being measured, such as uterine weight or the suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). nih.gov These early studies also highlighted the significant difference in the isomers' half-lives, noting that this compound persisted in the body for much longer periods. sanofi.usoup.com
Rationale for Investigating this compound as a Distinct Chemical Entity
The investigation of this compound as a separate compound is driven by its fundamentally different pharmacological profile compared to Enclomiphene. researchgate.netnih.gov Because of its estrogenic properties and long half-life, this compound accumulates with chronic use of clomiphene citrate, eventually becoming the predominant isomer found in the bloodstream. mensreproductivehealth.comnih.govauajournals.org This accumulation is believed to be a contributing factor to some of the adverse effects associated with long-term clomiphene therapy. mensreproductivehealth.commdpi.com
In contrast, the therapeutic effect of raising gonadotropin levels is primarily attributed to the antiestrogenic action of Enclomiphene. researchgate.netnih.gov The opposing effects of the two isomers justify the development of a monoisomeric preparation of Enclomiphene for indications like male hypogonadism. nih.gov For example, a study in male mice found that treatment with this compound alone had harmful effects on reproductive tissues, whereas Enclomiphene had positive effects on testosterone production. nih.gov
The significant biochemical and toxicological differences between the isomers underscore the need for their separate study. nih.govmaximustribe.com Such research allows for a clearer understanding of each component's role and supports the development of more targeted therapies. nih.gov Furthermore, isolating this compound enables researchers to explore its potential applications as a weak estrogen, such as in studies investigating the mitigation of hot flashes associated with androgen deprivation therapy in patients with prostate cancer. youtube.com
Table 2: Summary of Key Pharmacological Findings for this compound
| Study Focus | Model/System | Key Finding Related to this compound | Reference |
|---|---|---|---|
| Isomer Accumulation | Hypogonadal men on long-term clomiphene citrate | This compound becomes the predominant isomer in serum, with a median ratio of 20:1 over enclomiphene. | nih.gov |
| Hormonal Effects in Men | Men | Described as antigonadotropic due to estrogen receptor activation, which reduces testosterone levels. | wikipedia.org |
| Tissue-Specific Effects | Ovariectomized rats | Showed varied estrogenic/antiestrogenic activity depending on the tissue; highly antiestrogenic on estrogen receptors but estrogenic on uterine weight. | nih.gov |
| Effects on Reproductive Tissues | Male mice (chronic dosing) | Associated with profound negative effects on Leydig cells, epididymis, and seminal vesicles. | nih.gov |
| Gonadotropin Secretion | Ovine pituitary cells | Acted as an estrogen agonist for LH response but as an estrogen antagonist for FSH secretion. | oup.com |
| Estrogen Receptor Binding | In vitro assay | Inhibited the positive cooperative binding of estradiol (B170435) to its receptor, requiring a 45- to 55-fold molar excess. | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[4-[(Z)-2-chloro-1,2-diphenylethenyl]phenoxy]-N,N-diethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClNO/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23/h5-18H,3-4,19-20H2,1-2H3/b26-25- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIRPKYJQBWNGO-QPLCGJKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCOC1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\Cl)/C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601317947 | |
| Record name | Zuclomiphene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
SLIGHTLY SOL IN WATER (1 IN 900), ETHANOL (1 IN 40) AND CHLOROFORM (1 IN 800); FREELY SOL IN METHANOL; PRACTICALLY INSOL IN DIETHYL ETHER /CITRATE/ | |
| Record name | CLOMIPHENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3039 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
15690-55-8, 911-45-5 | |
| Record name | Zuclomiphene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15690-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zuclomiphene [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015690558 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zuclomiphene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Clomifene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.826 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZUCLOMIPHENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3JU1DU3652 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CLOMIPHENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3039 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
MP: 116.5-118 °C /CITRATE/ | |
| Record name | CLOMIPHENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3039 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Pharmacological and Molecular Mechanisms of Zuclomiphene Action
Estrogen Receptor Binding and Ligand Activity
Zuclomiphene's primary mechanism of action involves binding to estrogen receptors (ERs), which are present in various tissues throughout the body, including the hypothalamus, pituitary gland, ovaries, endometrium, vagina, and cervix. nih.gov This interaction initiates a cascade of molecular events that modulate the expression of estrogen-responsive genes.
This compound is generally characterized as the more estrogenic isomer of clomiphene. maximustribe.comaustinurologyinstitute.com It acts as an estrogen receptor agonist, meaning it binds to and activates estrogen receptors, mimicking the effects of endogenous estrogens like estradiol (B170435). wikipedia.orgncats.io However, it is considered a weak estrogen agonist. youtube.com Its estrogenic activity is tissue-dependent. For instance, in ovariectomized rats, this compound demonstrated potent estrogenic effects on the uterus, bone, and serum cholesterol levels. nih.gov Studies have shown that at high concentrations, this compound can act as an estrogen agonist. ncats.io The estrogenic properties of this compound are responsible for some of the effects observed with clomiphene citrate (B86180) treatment. nih.gov
As a selective estrogen receptor modulator, this compound competitively binds to estrogen receptors, vying with endogenous estrogens for these binding sites. nih.govdroracle.ai This competitive inhibition is a key aspect of its mechanism. By occupying the receptor, this compound can block the binding of more potent, naturally occurring estrogens. Research on the estrogen receptor's binding dynamics reveals that the isomers of clomiphene, including this compound, interfere with the receptor's function in two ways: first, by competitively blocking the agonist binding site, and second, by inducing conformational changes in the receptor that inhibit its activation. nih.gov This interaction can also delay the replenishment of intracellular estrogen receptors, further modulating estrogen signaling. nih.gov The binding of this compound to estrogen receptors in the hypothalamus is a critical part of its influence on the neuroendocrine system. maximustribe.com
The two isomers of clomiphene, this compound and enclomiphene (B195052), exhibit distinct pharmacological profiles. This compound is primarily an estrogen receptor agonist, while enclomiphene is predominantly an estrogen receptor antagonist. wikipedia.orgmaximustribe.comnih.gov This difference in activity leads to contrasting physiological effects.
Studies in various models have highlighted these differences. For example, in ovine pituitary cells, this compound acted as an estrogen agonist concerning the luteinizing hormone (LH) response to gonadotropin-releasing hormone (GnRH), whereas enclomiphene acted as an antagonist. oup.comnih.gov Conversely, when observing follicle-stimulating hormone (FSH) secretion in the same study, both isomers, including this compound, acted primarily as estrogen antagonists. oup.comnih.gov A chronic dosing study in male mice revealed that treatment with this compound had significant effects on reproductive tissues, which were not observed with enclomiphene treatment. nih.gov In ovariectomized rats, this compound was a potent estrogen agonist across all tissues studied, while enclomiphene demonstrated weaker estrogenic activity and could even antagonize the uterine effects of this compound. nih.govdntb.gov.ua
| Isomer | Primary Activity | Effect on Uterine Tissue (Rat Model) nih.govdntb.gov.ua | Effect on LH Secretion (Ovine Pituitary Model) oup.comnih.gov | Effect on Testosterone (B1683101) (in Men) wikipedia.org |
|---|---|---|---|---|
| This compound | Estrogen Receptor Agonist | Potent Agonist | Agonist | Reduces Levels |
| Enclomiphene | Estrogen Receptor Antagonist | Weak Agonist/Antagonist | Antagonist | Increases Levels |
Influence on Neuroendocrine Regulatory Axes
This compound exerts a significant influence on the major neuroendocrine axes that regulate reproductive function, primarily the Hypothalamic-Pituitary-Gonadal (HPG) axis.
The HPG axis is a critical feedback loop involving the hypothalamus, the pituitary gland, and the gonads. This compound's interaction with estrogen receptors in the hypothalamus and pituitary gland modulates this axis. maximustribe.comnih.gov Because this compound is estrogenic, it is considered to be antigonadotropic, meaning it tends to suppress the activity of the HPG axis. wikipedia.org This is in contrast to its isomer, enclomiphene, which, as an estrogen antagonist, stimulates the HPG axis. mensreproductivehealth.com
Hypothalamic-Pituitary-Gonadal (HPG) Axis Modulation
Regulation of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) Release
However, research into the specific actions of the this compound isomer reveals more nuanced effects. Studies using ovine pituitary cells in culture have shown that this compound can act as an estrogen agonist with respect to LH secretion, meaning it sensitizes the pituitary cells to LHRH, thereby augmenting the LH response. oup.comnih.gov In striking contrast, within the same system, this compound acted as an estrogen antagonist for FSH secretion, blocking the inhibitory effects of estradiol. oup.comnih.gov This suggests that this compound can oppositely affect the regulation of LH and FSH within the same pituitary cell population, at least in sheep. oup.comnih.gov
Further complexity is added by studies in humans. In women with normal estrogen levels undergoing GnRH stimulation, clomiphene citrate was found to preferentially promote the release of FSH while exhibiting a predominantly inhibitory effect on LH release. nih.gov This highlights that the ultimate effect of this compound on gonadotropin release can be influenced by the hormonal environment and may differ between species. nih.gov
| Study Model | Effect on LH Release | Effect on FSH Release | Reference |
|---|---|---|---|
| Ovine Pituitary Cells | Estrogen Agonist (Promotes Release) | Estrogen Antagonist (Promotes Release by Blocking Inhibition) | oup.com, nih.gov |
| Human (Normoestrogenic) | Inhibitory Effect | Promotes Release | nih.gov |
Cellular and Subcellular Effects of this compound
The influence of this compound at the cellular level is largely a downstream consequence of its interaction with estrogen receptors and its subsequent effect on gonadotropin levels.
Modulation of Steroidogenesis in Gonadal Cells
This compound indirectly modulates steroidogenesis—the process of converting cholesterol into steroid hormones. nih.gov The primary mechanism is the increased release of LH and FSH from the pituitary. nih.gov In the ovaries, LH stimulates theca cells to produce androgens. mdpi.com FSH then acts on the adjacent granulosa cells, stimulating the conversion of these androgens into estrogens, primarily estradiol. mdpi.com This entire cascade, which takes place within the mitochondria and endoplasmic reticulum of the gonadal cells, is initiated by the gonadotropin surge that this compound helps to induce. nih.govmdpi.com Therefore, this compound's role is not to act directly on the steroidogenic enzymes but to amplify the hormonal signals (LH and FSH) that regulate the process. nih.govnih.gov
Role in Folliculogenesis and Ovulation Induction Mechanisms (or lack thereof)
The initial rise in FSH levels, prompted by this compound's action at the pituitary, directly stimulates folliculogenesis, which is the growth and maturation of ovarian follicles. mdpi.comnih.gov This is a foundational part of its intended therapeutic effect.
However, the specific role of the this compound isomer in inducing the final step, ovulation, is a subject of scientific debate. researcherslinks.com Some research suggests that due to its long half-life and subsequent accumulation in the body, this compound is the main driver of the ovulation-inducing action of its parent compound, clomiphene citrate. researcherslinks.com One report even claims that this compound's ability to trigger ovulation is substantially greater than that of enclomiphene. mdpi.com
Conversely, other studies propose that enclomiphene, the trans-isomer, is primarily responsible for ovulation induction. researcherslinks.com This opposing view holds that this compound, with its mild estrogenic properties, is actually unable to induce ovulation on its own. researcherslinks.com This lack of consensus indicates that the precise contribution of this compound to the mechanism of ovulation induction remains to be fully elucidated.
Metabolism and Pharmacokinetic Profile of Zuclomiphene
Absorption Characteristics of Zuclomiphene
Based on studies involving radiolabeled clomiphene citrate (B86180), the drug is readily absorbed by the body following oral administration in humans. nih.govnih.gov Following absorption, this compound exhibits a longer half-life than its counterpart, enclomiphene (B195052). nih.gov In one study of anovulatory patients, the mean time to reach maximum plasma concentration (t max) for this compound after a single 50 mg oral dose of clomiphene citrate was approximately 7 hours. researchgate.net In contrast, enclomiphene reached its peak concentration much faster, at around 3 hours. researchgate.net
| Parameter | This compound | Enclomiphene |
|---|---|---|
| Cmax (ng/mL) | 15 (± 41% CV) | 15 (± 18% CV) |
| tmax (h) | 7 (± 87% CV) | 3 (± 68% CV) |
| AUC (ng/mL·h) | 1289 (± 34% CV) (AUC0-456h) | 65 (± 35% CV) (AUC0-72h) |
Systemic Distribution and Tissue Accrual Patterns
This compound is characterized by its extensive distribution and tendency to remain in the body for prolonged periods. imedpub.commaximustribe.com Early studies using radiolabeled clomiphene citrate showed that after 5 days, approximately 50% of an oral dose was excreted, primarily through the feces (about 42%), with a smaller portion in the urine (about 8%). nih.govnih.gov Notably, some radiolabeled compound was still detectable in feces six weeks after administration, indicating slow elimination and potential for accumulation. nih.gov
Significant differences exist in the tissue distribution and retention of this compound and enclomiphene. imedpub.com Studies in mice have demonstrated that enclomiphene is cleared rapidly, with only low amounts found in the system after 24 hours. imedpub.commaximustribe.com In contrast, this compound distributes to a wider range of organs and remains associated with these tissues for much longer durations. imedpub.commaximustribe.com This leads to an isomer-specific systemic accumulation of this compound, particularly with repeated dosing cycles. fertstert.org
In a mouse study tracking the distribution of radiolabeled isomers, this compound showed significant accrual in various tissues. researchgate.net For example, at 4 hours post-dose, high concentrations were observed in the bile, gall bladder, and liver. researchgate.net By 24 hours, notable concentrations remained in the eye's uveal tract, liver, and Harderian gland. researchgate.net This prolonged retention and widespread distribution of this compound contrasts sharply with the rapid elimination of enclomiphene. imedpub.com This differential disposition suggests that the biological effects of clomiphene citrate may be influenced by the accumulation of the longer-lived this compound isomer over time. imedpub.com
| 4 Hours Post-Dose | 24 Hours Post-Dose | ||
|---|---|---|---|
| Tissue | Concentration (ng eq/g) | Tissue | Concentration (ng eq/g) |
| Bile | 728,000 | Eye uveal tract | 6,680 |
| Gall bladder | 583,000 | Liver | 4,180 |
| Liver | 29,800 | Gall bladder | 3,960 |
| Pancreas | 14,200 | Bile | 2,420 |
| Kidney cortex | 12,700 | Harderian gland | 2,210 |
Metabolic Pathways and Enzyme Involvement
This compound undergoes extensive metabolism, primarily in the liver. dshs-koeln.deresearchgate.net The biotransformation process involves Phase I reactions, which introduce or expose functional groups, and Phase II reactions, where conjugates are formed to facilitate excretion. nih.govnih.gov
The Phase I metabolism of this compound involves several key oxidative reactions. dshs-koeln.denih.gov These modifications include oxidation on the phenyl rings and N-dealkylation of the side chain. dshs-koeln.de Specific reactions identified are:
Hydroxylation: The addition of a hydroxyl (-OH) group, primarily in the para position of a phenyl ring. dshs-koeln.de This creates metabolites such as 4-hydroxy-zuclomiphene. dshs-koeln.de
Methoxylation: The addition of a methoxy (-OCH3) group, which has been observed in the meta positions (3 and 5). dshs-koeln.de This can follow hydroxylation, leading to compounds like 4-hydroxy-3-methoxy-zuclomiphene. dshs-koeln.de
N-dealkylation: The removal of an ethyl group from the nitrogen atom in the side chain. dshs-koeln.de This process can be combined with other modifications to produce metabolites like N-deethyl-4-hydroxy-zuclomiphene and N-deethyl-4-hydroxy-3-methoxy-zuclomiphene. dshs-koeln.de
The Phase I metabolic reactions of clomiphene isomers are catalyzed predominantly by the cytochrome P450 (CYP) enzyme system. researchgate.netmdpi.comsigmaaldrich.com Research has identified CYP2D6 as the primary enzyme responsible for the metabolism of clomiphene. researchgate.netnih.govresearchgate.net Other isoforms, including CYP3A4 and CYP3A5, play a lesser role in its biotransformation. researchgate.netnih.govresearchgate.net The significant genetic polymorphism associated with CYP2D6 can lead to different metabolic profiles among individuals, potentially affecting the formation of active metabolites. researchgate.netresearchgate.net
A notable difference between the two isomers lies in their Phase II conjugation pathways. While enclomiphene metabolites are eliminated as both sulfo- and gluco-conjugates, all identified metabolites of this compound are eliminated as sulfo-conjugates. dshs-koeln.de This suggests that sulfation is the primary Phase II pathway for this compound metabolites, whereas enclomiphene metabolites undergo both sulfation and glucuronidation. dshs-koeln.de This distinction in conjugation could contribute to the different elimination half-lives and accumulation patterns of the two isomers. dshs-koeln.de
Elimination Routes and Excretion Kinetics of this compound
The elimination of this compound, a geometric isomer of clomiphene, is characterized by a slow excretion rate and distinct pathways, primarily involving fecal and urinary routes. Its pharmacokinetic profile is notably different from its counterpart, enclomiphene, exhibiting a significantly longer half-life and persistence in the body.
Fecal and Urinary Excretion Patterns
The primary route of elimination for clomiphene citrate and its isomers is through the feces. nih.gov Early research utilizing radiolabeled clomiphene citrate provided foundational insights into its excretion patterns. Following oral administration, the drug is readily absorbed and then principally excreted in the feces. nih.govnih.gov
Studies demonstrated that after five days, approximately 50% of an oral dose was excreted, with about 42% found in the feces and around 8% in the urine. nih.govnih.gov The fecal excretion is a prolonged process, with some radioactive label still detectable in feces as long as six weeks after a single dose was administered. nih.gov This suggests a slow and extended elimination process. This compound itself undergoes metabolic processes, including N-dealkylation and oxidation, and its metabolites are eliminated as sulfo-conjugates. dshs-koeln.de
Table 1: Excretion of Clomiphene Citrate (Oral Dose) Over 5 Days
| Excretion Route | Percentage of Dose | Source |
| Fecal | ~42% | nih.govnih.gov |
| Urinary | ~8% | nih.govnih.gov |
| Total | ~50% | nih.gov |
Prolonged Urinary Detection Window of this compound
A defining pharmacokinetic characteristic of this compound is its extended detection window, particularly in urine. oup.com This is largely attributed to its significantly longer half-life compared to the enclomiphene isomer. nih.gov While the half-life of enclomiphene is estimated to be around 5 hours, the half-life of this compound is considerably longer, with estimates ranging from approximately 24 hours to 14 days. oup.comresearchgate.netoup.combrieflands.com
This slow elimination rate means that detectable levels of this compound can persist in the body for an extended period, with traces found in plasma for more than a month after administration in some subjects. nih.govoup.comfertstert.org This persistence may be due to stereo-specific enterohepatic recycling or the sequestering of this compound in the body. nih.govfertstert.org
Clinical research has confirmed this long detection window in urine. In a study involving healthy male subjects who took clomiphene citrate for 30 days, the urinary detection window for this compound varied widely among individuals, ranging from 121 days to over 261 days after the last dose. oup.comnih.gov In some cases, the isomer has been reported to be detectable in urine for as long as eight months. brieflands.com This prolonged presence is a critical factor in contexts such as anti-doping analysis, where the use of clomiphene can be identified for months after discontinuation. oup.comoup.comresearchgate.net
Table 2: Urinary Detection Window of this compound After Discontinuation
| Study Population | Duration of Administration | Detection Window in Urine | Source |
| Healthy Males | 30 Days | 121 to >261 days | oup.comnih.govresearchgate.net |
| General Case Reports | Not Specified | Up to 8 months | brieflands.com |
Biological Effects and Physiological Impact of Zuclomiphene
Reproductive System Homeostasis
Zuclomiphene's role in reproductive system homeostasis is complex, primarily stemming from its activity as a selective estrogen receptor modulator (SERM). It exhibits both estrogenic and anti-estrogenic properties, which vary depending on the target tissue.
In the female reproductive system, this compound's effects are particularly notable in the context of ovarian activity and hormonal regulation.
This compound, as a component of clomiphene citrate (B86180), contributes to the induction of ovulation; however, this action is not a direct effect on the ovary. The mechanism is indirect and originates at the hypothalamic level. nih.gov By binding to and depleting estrogen receptors in the hypothalamus, this compound blocks the normal negative feedback signal of circulating estrogen. drugbank.com The hypothalamus falsely perceives low estrogen levels and responds by increasing the pulsatile secretion of Gonadotropin-Releasing Hormone (GnRH). mdpi.com This, in turn, stimulates the pituitary gland to enhance the secretion of Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH). nih.govdrugbank.com The elevated levels of these gonadotropins are what directly stimulate the ovary to promote follicular development and ultimately trigger ovulation. drugbank.comnih.gov Therefore, this compound does not possess the capability to directly induce follicular rupture at the ovarian level.
Contrary to its indirect stimulatory effect on follicular development, this compound has been shown to have a direct inhibitory effect on steroidogenesis within the corpus luteum. In-vitro studies on isolated ovine luteal cells have demonstrated that this compound exhibits a dose-dependent inhibitory effect on both basal and gonadotrophin-stimulated progesterone secretion. oup.comnih.gov This inhibition was observed in both small (theca-lutein) and large (granulosa-lutein) luteal cell types. nih.gov Similar inhibitory effects on progestin synthesis have also been observed in cultured human granulosa cells. nih.gov Research suggests that the compound may interfere with the activity of 3β-hydroxysteroid dehydrogenase, an enzyme crucial for progesterone synthesis. nih.gov
| Cell Type | Condition | Effect of this compound | Mechanism |
|---|---|---|---|
| Ovine Luteal Cells (Small and Large) | Basal and Gonadotrophin-Stimulated | Dose-dependent inhibition of progesterone secretion oup.comnih.gov | Possible inhibition of 3β-hydroxysteroid dehydrogenase activity nih.gov |
| Human Granulosa Cells | Basal and LH-Stimulated | Dose-dependent reduction of progesterone accumulation nih.gov | Inhibition of progestin synthesis nih.gov |
In mammalian males, this compound has been shown to have a detrimental impact on reproductive physiology, affecting sperm production and the morphology of reproductive organs.
Studies in animal models have revealed that this compound can significantly disrupt the process of spermatogenesis. In immature male rats, daily administration of this compound resulted in the arrest of spermatogenesis at the primary spermatocyte stage. nih.gov Spermatogenesis arrest is a condition characterized by the interruption of the differentiation of germ cells, leading to altered or absent sperm formation. wikipedia.orgmedigraphic.com This disruption prevents the development of spermatocytes into mature spermatids, thereby impairing fertility.
This compound administration has been linked to adverse changes in the weight and structure of male reproductive organs. In studies involving immature male rats, treatment with this compound led to an inhibition of the expected weight increase of the testes and accessory glands. nih.gov A chronic dosing study in male mice also demonstrated that this compound had profound effects on the epididymis and seminal vesicles. nih.gov These morphological and weight changes underscore the compound's disruptive potential on the male reproductive tract.
| Mammalian Model | Organ | Observed Effect |
|---|---|---|
| Immature Rat | Testis | Inhibition of weight increase nih.gov |
| Immature Rat | Accessory Glands (e.g., Seminal Vesicles) | Inhibition of weight increase nih.gov |
| Male Mouse | Epididymis | Profound morphological effects nih.gov |
| Male Mouse | Seminal Vesicles | Profound morphological effects nih.gov |
Impact on Male Reproductive Physiology
Influence on Serum Testosterone (B1683101) and Gonadotropin Levels in Males
This compound, the (Z)-isomer of clomiphene citrate, exhibits a complex and sometimes contradictory influence on the male hypothalamic-pituitary-gonadal (HPG) axis. Unlike its counterpart, enclomiphene (B195052), which is a potent estrogen receptor antagonist, this compound generally functions as a weak estrogen agonist. This activity is central to its effects on gonadotropins—Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH)—and, consequently, on serum testosterone.
| Hormone | Observed Effect of this compound | Comparison with Enclomiphene/Clomiphene Citrate |
|---|---|---|
| Testosterone | Did not significantly raise levels in some primate studies nih.gov. Associated with effects on levels in mice nih.gov. | Enclomiphene and Clomiphene Citrate significantly increase testosterone nih.govoup.comresearchgate.netnih.gov. |
| Luteinizing Hormone (LH) | Associated with effects on levels in mice nih.gov. | Clomiphene Citrate significantly increases LH oup.comresearchgate.netnih.gov. |
| Follicle-Stimulating Hormone (FSH) | Associated with effects on levels in mice nih.gov. | Clomiphene Citrate significantly increases FSH oup.comresearchgate.netnih.gov. |
Potential Deleterious Effects on Male Mammalian Reproductive Organs at High Concentrations
At high concentrations, unopposed this compound has been shown to exert pernicious effects on male mammalian reproductive organs nih.govresearchgate.net. Chronic dosing studies in male mice revealed profound negative impacts on multiple tissues within the reproductive tract nih.govfertstert.org.
Key findings from these studies include:
Testicular Degeneration: Significant reduction in the size of the testes was observed, accompanied by testicular degeneration fertstert.org.
Leydig Cell Loss: A notable loss of Leydig cells, which are responsible for testosterone production within the testes, was documented fertstert.org.
Spermatogenesis Impairment: The seminiferous tubules showed an absence of sperm, indicating a severe disruption of spermatogenesis fertstert.org.
Accessory Gland Effects: Researchers also noted a reduction in the size of the epididymis and seminal vesicles nih.govfertstert.org.
These deleterious effects highlight the potent, estrogen-like activity of this compound on reproductive tissues when administered at high doses without the antagonistic effects of enclomiphene nih.govfertstert.org.
| Affected Organ/Structure | Observed Pathological Change | Functional Implication |
|---|---|---|
| Testes | Significant reduction in size; testicular degeneration fertstert.org. | Impaired testosterone production and fertility. |
| Leydig Cells | Cellular loss fertstert.org. | Reduced intratesticular and serum testosterone. |
| Seminiferous Tubules | Absence of sperm fertstert.org. | Infertility. |
| Epididymis | Reduction in size nih.govfertstert.org. | Impaired sperm maturation and storage. |
| Seminal Vesicles | Reduction in size nih.govfertstert.org. | Reduced seminal fluid production. |
Non-Reproductive Tissue Responses
Bone Remodeling and Density Modulation
This compound demonstrates significant estrogenic activity on bone tissue. In studies using ovariectomized (OVX) rats, a model for postmenopausal osteoporosis, this compound acted as a potent estrogen agonist on bone nih.gov. Estrogens play a critical role in bone homeostasis by slowing the differentiation of both osteoclasts (cells that resorb bone) and osteoblasts (cells that form bone), thereby balancing the remodeling process mdpi.com.
In the OVX rat model, this compound's estrogenic effects were beneficial for bone health. However, the combined action of both this compound and enclomiphene, as found in clomiphene citrate, was found to be more beneficial for bone volume and architecture than either isomer administered alone nih.gov. In contrast, studies in young men with testosterone deficiency treated with clomiphene citrate showed a significant decrease in spine bone mineral density nih.gov. This suggests that the effect of these compounds on bone can be context-dependent, varying with the hormonal environment of the subject.
Impact on Lipid Metabolism and Cholesterol Homeostasis
This compound influences lipid metabolism, primarily through its effects on cholesterol. In studies with baboons, treatment with this compound led to a 22% increase in serum cholesterol levels nih.gov. Similarly, in ovariectomized rats, this compound was shown to be a potent estrogen agonist in its effect on serum cholesterol nih.gov.
Research on developing rats has shown that this compound can interfere with cholesterol formation in the central nervous system nih.gov. When administered with other hypocholesterolemic agents, this compound treatment resulted in abnormal concentrations of several sterols, including desmosterol, in the brain and spinal cord nih.gov. This interference with cholesterol synthesis is a known characteristic of clomiphene citrate, which can lead to elevated serum desmosterol levels in patients on prolonged therapy droracle.ai.
Central Nervous System (CNS) Effects and Neuroendocrine Signaling
This compound can cross the blood-brain barrier and accumulates selectively in the brain fertstert.org. Its primary neuroendocrine effect is mediated through its interaction with estrogen receptors in the hypothalamus oup.commdpi.com. By modulating these receptors, it influences the release of gonadotropin-releasing hormone (GnRH), which in turn controls the pituitary's secretion of LH and FSH.
Studies in rats have demonstrated that clomiphene can affect neurotransmitter systems. Neonatal exposure to clomiphene resulted in decreased dopaminergic and serotonergic neurotransmission in the hypothalamus in adulthood nih.gov. As an estrogen agonist, this compound's accumulation in the CNS may have lasting effects on these signaling pathways fertstert.org. Furthermore, its ability to alter cholesterol biosynthesis within the CNS of developing rats points to a direct impact on the biochemical environment of neural tissues nih.govnih.gov.
Estrogenic Influence on Thermoregulation (e.g., hot flashes)
Hot flashes, a common symptom of menopause, are linked to a narrowing of the body's thermoneutral zone, which is the core temperature range the body maintains without initiating heat-dissipating (sweating) or heat-generating (shivering) mechanisms researchgate.netresearchgate.net. Small fluctuations in core body temperature can then trigger these responses, experienced as a hot flash researchgate.netnih.gov.
Estrogen plays a key role in stabilizing this system. It widens the thermoneutral zone, primarily by raising the core body temperature threshold for sweating researchgate.netnih.gov. The withdrawal of estrogen during menopause is associated with the onset of these vasomotor symptoms nih.gov. As a weak estrogen agonist, this compound has the potential to exert an estrogen-like influence on the thermoregulatory centers in the hypothalamus. By mimicking the effect of estrogen, it could theoretically help to widen the thermoneutral zone and raise the sweating threshold, thereby potentially mitigating the frequency or severity of hot flashes researchgate.netnih.gov.
Contribution to General Physiological Manifestations
This compound, as a stereoisomer of clomiphene, exerts distinct biological effects that contribute to a range of physiological manifestations, primarily through its interaction with estrogen receptors in various tissues. Unlike its counterpart, enclomiphene, which is predominantly an estrogen receptor antagonist, this compound exhibits more pronounced estrogenic (agonist) properties. wikipedia.orgnews-medical.net This fundamental difference in its mode of action dictates its unique physiological impact.
The estrogenic nature of this compound means that in certain tissues, it mimics the effects of estrogen. This activity is particularly relevant in the hypothalamic-pituitary-gonadal (HPG) axis, which regulates reproductive function. By acting as an estrogen agonist in the hypothalamus, this compound can suppress the release of gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH). wikipedia.org This antigonadotropic effect is a key characteristic of this compound's physiological profile. wikipedia.org
In preclinical studies, the differential effects of this compound have been observed across various biological endpoints. For instance, in rat assays, this compound demonstrated significant estrogenic activity on the uterine epithelium and endometrial stroma. In some cases, its effect was comparable to or even greater than that of estradiol (B170435). This estrogenic action can lead to physiological changes in tissues that are sensitive to estrogen.
Furthermore, research in animal models has highlighted other physiological consequences of this compound administration. In a study involving baboons, treatment with this compound was associated with a 22% increase in serum cholesterol levels, an effect not observed with enclomiphene. nih.gov Additionally, chronic administration in male mice has been shown to have notable effects on reproductive tissues, including the Leydig cells, epididymis, and seminal vesicles. maximustribe.com
Differentiation of this compound-Associated Physiological Outcomes from Enclomiphene
The physiological outcomes associated with this compound are markedly different from those of enclomiphene, primarily due to their opposing actions on the estrogen receptor. Enclomiphene functions largely as an estrogen receptor antagonist, meaning it blocks the action of estrogen. wikipedia.orgnews-medical.net This antagonistic activity, particularly at the level of the hypothalamus and pituitary gland, leads to an increase in the secretion of LH and FSH. nih.govresearchgate.net This, in turn, stimulates the testes to produce more testosterone. researchgate.net
In stark contrast, this compound's estrogenic properties can lead to a reduction in testosterone levels in men. wikipedia.org This occurs because its agonist activity on estrogen receptors in the hypothalamus enhances the negative feedback loop, thereby suppressing gonadotropin release. wikipedia.org While enclomiphene is considered progonadotropic (promoting gonadotropin secretion), this compound is antigonadotropic. wikipedia.org
The distinct hormonal profiles resulting from the administration of these two isomers are a central point of differentiation. Clinical studies comparing enclomiphene to clomiphene citrate (a mixture of this compound and enclomiphene) provide insight into these differences. In hypogonadal men, enclomiphene has been shown to increase testosterone, LH, and FSH levels. researchgate.net Conversely, the presence of this compound in clomiphene citrate is thought to contribute to some of the estrogenic side effects and to have a less robust effect on gonadotropin stimulation compared to pure enclomiphene. mensreproductivehealth.comgamedaymenshealth.com
One study directly comparing hormonal changes in men who switched from clomiphene citrate to enclomiphene found that while both treatments increased testosterone, the effects on estradiol were significantly different. The clomiphene cohort saw a median increase in estradiol levels, whereas the enclomiphene cohort experienced a median decrease. nih.govtmc.edu This highlights this compound's role in the estrogenic outcomes observed with clomiphene citrate.
The differing half-lives of the two isomers also contribute to their distinct physiological impacts. This compound has a significantly longer half-life (approximately 30 days) compared to enclomiphene (around 10 hours). nih.govmensreproductivehealth.com This means that this compound can accumulate in the body over time, potentially leading to more sustained estrogenic effects. maximustribe.com
The following tables summarize the key research findings that differentiate the physiological outcomes of this compound and enclomiphene.
| Hormone | Effect of this compound | Effect of Enclomiphene | Key Differentiating Factor |
|---|---|---|---|
| Testosterone | Decreases or does not significantly raise levels in males wikipedia.orgnih.gov | Increases levels nih.govresearchgate.net | Opposing effects on the HPG axis |
| Luteinizing Hormone (LH) | Suppresses secretion (antigonadotropic) wikipedia.orgnih.gov | Increases secretion (progonadotropic) nih.govresearchgate.net | Estrogenic vs. anti-estrogenic action on the pituitary |
| Follicle-Stimulating Hormone (FSH) | Suppresses secretion (antigonadotropic) | Increases secretion (progonadotropic) nih.govresearchgate.net | Estrogenic vs. anti-estrogenic action on the pituitary |
| Estradiol | Contributes to increased levels when administered as part of clomiphene nih.govtmc.edu | Leads to a decrease or smaller increase in levels nih.govtmc.edu | Intrinsic estrogenic activity of this compound |
| Physiological Parameter | This compound-Associated Outcome | Enclomiphene-Associated Outcome | Underlying Mechanism |
|---|---|---|---|
| Estrogen Receptor Interaction | Primarily agonistic (estrogenic) wikipedia.orgnews-medical.net | Primarily antagonistic (anti-estrogenic) wikipedia.orgnews-medical.net | Stereoisomeric structural differences |
| Serum Cholesterol | Associated with increased levels in preclinical studies nih.gov | Associated with reduced levels in preclinical studies nih.gov | Differential metabolic effects |
| Pharmacokinetics | Long half-life (~30 days), leading to accumulation nih.govmensreproductivehealth.com | Short half-life (~10 hours) nih.govmensreproductivehealth.com | Differences in metabolic clearance |
| Reproductive Tissues (Male) | Can have detrimental effects on testes and accessory glands in high doses (preclinical) maximustribe.com | Supports testosterone production with no adverse effects on testicular histology (preclinical) maximustribe.com | Opposing effects on the HPG axis and local tissue estrogen receptors |
Clinical Research and Therapeutic Implications of Zuclomiphene
Role in Anovulatory Infertility Research Context
Zuclomiphene is a stereoisomer of clomiphene, a nonsteroidal selective estrogen receptor modulator (SERM) belonging to the triphenylethylene (B188826) group. wikipedia.org It is the (Z)-stereoisomer, while enclomiphene (B195052) is the (E)-stereoisomer. wikipedia.org Clomiphene citrate (B86180), a commonly used medication for ovulation induction, is a mixture of both this compound (about 38%) and enclomiphene (about 62%). wikipedia.org
This compound as a Component of Clomiphene Citrate Therapy
Clomiphene citrate is a standard initial treatment for most anovulatory infertile women. fertstert.org It is a racemic mixture of two stereoisomers, this compound and enclomiphene. fertstert.org While enclomiphene is considered the more potent isomer primarily responsible for inducing ovulation, this compound has a significantly longer half-life and accumulates in the body over consecutive treatment cycles. fertstert.orgfertstert.org Some research has suggested that the cumulative action of this compound, due to its extended half-life, is the main driver of the ovulation-inducing effect of clomiphene citrate. researchgate.net
Relationship Between this compound Plasma Concentrations and Ovulation Response
Studies investigating the direct relationship between the plasma concentrations of this compound and enclomiphene and the ovulatory response in women undergoing treatment with clomiphene citrate have yielded interesting findings. In a prospective cohort study of 42 women with anovulatory infertility, researchers monitored the plasma concentrations of both isomers at three points during the treatment cycle. fertstert.orgnih.gov
The results showed that both enclomiphene and this compound accumulate throughout the treatment. fertstert.orgnih.gov However, among the women who responded to the treatment, there was no statistically significant relationship between their clinical and biochemical characteristics, the concentrations of either isomer, and the dose required to induce ovulation. fertstert.orgnih.gov Furthermore, the plasma concentrations of this compound and enclomiphene were not different in the few patients who did not respond to the therapy. fertstert.orgnih.gov
Investigational Applications in Men's Health
Amelioration of Hot Flashes in Androgen Deprivation Therapy (ADT) for Prostate Cancer
This compound citrate has been investigated for its potential to alleviate hot flashes, a common and often debilitating side effect experienced by men undergoing androgen deprivation therapy (ADT) for advanced prostate cancer. prostatecancernewstoday.comverupharma.comascopubs.org Up to 80% of men on ADT experience hot flashes, which can be severe enough to cause them to delay or discontinue this effective cancer therapy. verupharma.comascopubs.org
ADT lowers testosterone (B1683101) levels, which in turn decreases estrogen levels, as estrogen in men is derived from testosterone. prostatecancernewstoday.comyoutube.com This reduction in estrogen is believed to cause the hot flashes. prostatecancernewstoday.comyoutube.com this compound citrate, being a weak nonsteroidal estrogen receptor agonist, is thought to counteract this effect by increasing estrogen levels. prostatecancernewstoday.comascopubs.org
A Phase 2 clinical trial was conducted to evaluate the efficacy of this compound citrate in reducing the frequency and severity of moderate to severe hot flashes in men with advanced prostate cancer on ADT. prostatecancernewstoday.comverupharma.comascopubs.org The study was a randomized, placebo-controlled, dose-finding trial. verupharma.comascopubs.org
Influence on Hormonal Parameters (e.g., testosterone, SHBG, PSA) in ADT patients
In the context of the Phase 2 clinical trial of this compound citrate for hot flashes in men on ADT, secondary endpoints included the assessment of changes from baseline in various hormonal and bone turnover markers. ascopubs.org These parameters included free and total testosterone, sex hormone-binding globulin (SHBG), and prostate-specific antigen (PSA). ascopubs.org The study aimed to understand the broader hormonal impact of this compound in this patient population. ascopubs.org
Studies on clomiphene citrate in men have shown that it can lead to an increase in SHBG concentration, which is likely related to the rise in estradiol (B170435) concentration. nih.gov This increase in SHBG, along with the estrogenic activity of clomiphene, could potentially decrease free testosterone. nih.gov It has also been observed that clomiphene citrate can increase levels of total testosterone, estradiol, FSH, and LH. researchgate.net Furthermore, testosterone replacement, whether endogenous or exogenous, has been shown to increase PSA levels in hypogonadal men. nih.gov
Comparative Analysis with Enclomiphene in Hypogonadal Men
Clomiphene citrate is a mixture of two isomers, this compound and enclomiphene, which have different pharmacological properties. mensreproductivehealth.com Enclomiphene is considered an estrogen receptor antagonist, while this compound acts as a weak estrogen receptor agonist. nih.govaustinurologyinstitute.com This distinction is crucial in their application for treating secondary hypogonadism in men.
Enclomiphene is thought to be primarily responsible for the beneficial effects of clomiphene in men by blocking estrogen receptors in the hypothalamus, leading to increased LH and FSH, and consequently, increased testosterone production. mensreproductivehealth.comtandfonline.com In contrast, this compound, due to its estrogenic activity and long half-life, may contribute to some of the undesirable side effects. mensreproductivehealth.commaximustribe.com
A study comparing the effects of enclomiphene and clomiphene in hypogonadal men found that while both were effective in increasing testosterone levels, enclomiphene resulted in a significantly lower increase in estradiol levels. nih.govmaximustribe.com Specifically, the median change in estradiol with clomiphene was an increase of 17.5 pg/mL, whereas with enclomiphene, there was a median decrease of 5.92 pg/mL. nih.govmaximustribe.com
Hormonal Changes with Clomiphene vs. Enclomiphene
| Parameter | Clomiphene Cohort (Median Change) | Enclomiphene Cohort (Median Change) | P-value |
|---|---|---|---|
| Testosterone (ng/dL) | +98 | +166 | 0.20 |
| Estradiol (pg/mL) | +17.5 | -5.92 | 0.001 |
This table presents a summary of the median changes in testosterone and estradiol levels in hypogonadal men treated with clomiphene citrate versus enclomiphene, based on available research data. nih.gov
Additionally, the study noted that adverse effects such as decreased libido, reduced energy, and mood changes were significantly less frequent with enclomiphene treatment. nih.govmaximustribe.com Long-term therapy with clomiphene citrate results in a significant accumulation of this compound, with it becoming the predominant isomer in the serum. nih.gov This highlights the potential benefit of using pure enclomiphene for the treatment of hypogonadism in men to avoid the long-term effects of this compound. nih.gov
Implications for Selective Estrogen Receptor Modulator Development
The study of this compound, and its contrasting properties to its stereoisomer enclomiphene, has provided significant insights into the development of Selective Estrogen Receptor Modulators (SERMs). SERMs are a class of compounds that bind to estrogen receptors, exhibiting agonistic effects in some tissues and antagonistic effects in others. oup.com The differential activities of clomiphene's isomers have highlighted the potential for creating more targeted and effective therapies by isolating specific isomeric forms. nih.gov
Justification for Monoisomeric Drug Development (e.g., Enclomiphene)
Clomiphene citrate is a non-steroidal SERM that is a mixture of two geometric isomers: this compound (the (Z)-stereoisomer) and enclomiphene (the (E)-stereoisomer). wikipedia.orghoumanmd.com Typically, the mixture consists of about 38% this compound and 62% enclomiphene. researchgate.net The primary justification for developing a monoisomeric drug, such as enclomiphene, stems from the distinct and often opposing pharmacological profiles of these two isomers.
Research has consistently shown that enclomiphene functions primarily as an estrogen receptor antagonist, while this compound is more estrogenic, acting as a partial agonist. wikipedia.orgnih.gov Enclomiphene's anti-estrogenic properties are responsible for blocking the negative feedback of estrogen at the hypothalamus and pituitary gland, leading to an increase in the release of gonadotropins (LH and FSH) and subsequently boosting endogenous testosterone production. researchgate.netdrugbank.com Conversely, this compound's estrogenic activity can be antigonadotropic, potentially counteracting the desired therapeutic effects of enclomiphene and reducing testosterone levels in men. wikipedia.org
Furthermore, the two isomers have different pharmacokinetic properties. This compound has a significantly longer half-life than enclomiphene, leading to its accumulation in the body with repeated dosing. researchgate.netmdpi.com This persistence is believed to contribute to some of the undesirable side effects associated with clomiphene citrate. mdpi.com The development of enclomiphene as a pure, monoisomeric agent was hypothesized to offer the desired anti-estrogenic effects without the confounding and potentially detrimental estrogenic actions and prolonged accumulation of this compound. alphahormones.com
Studies in animal models have supported this rationale. For instance, a chronic dosing study in male mice demonstrated that high doses of this compound had pernicious effects on reproductive organs, including the Leydig cells, epididymis, and seminal vesicles. nih.gov In contrast, treatment with the isolated enclomiphene isomer had positive effects on testosterone production with no adverse effects on testicular histology. nih.gov These findings underscore the justification for pursuing a monoisomeric preparation to enhance therapeutic outcomes and minimize undesirable effects. researchgate.netnih.govresearchgate.net
| Property | This compound ((Z)-isomer) | Enclomiphene ((E)-isomer) |
|---|---|---|
| Primary Activity | Estrogen Receptor Agonist (Estrogenic) nih.gov | Estrogen Receptor Antagonist (Anti-estrogenic) researchgate.net |
| Effect on Gonadotropins | Antigonadotropic (can reduce LH/FSH) wikipedia.org | Stimulates LH and FSH release researchgate.netdrugbank.com |
| Effect on Testosterone (in males) | Can reduce levels wikipedia.org | Increases levels researchgate.netnih.gov |
| Pharmacokinetics | Long half-life, accumulates in the body researchgate.netmdpi.com | Shorter half-life researchgate.net |
| Clinical Rationale | Contributes to undesirable estrogenic side effects houmanmd.comgamedaymenshealth.comnews-medical.net | Provides the primary therapeutic effect for testosterone restoration houmanmd.com |
Strategies to Mitigate Undesirable Estrogenic Effects of this compound
The undesirable estrogenic effects of this compound, which can include mood changes, decreased libido, and reduced energy, have prompted research into strategies to counteract them. nih.govalphahormones.comauajournals.org While the primary strategy has been the development of monoisomeric enclomiphene to avoid these effects altogether, other approaches focus on mitigating the impact of this compound's estrogenic activity when present in mixed isomer formulations.
One broad strategy involves the continued development of novel SERMs with more refined, tissue-specific profiles. oup.com The goal is to design molecules that act as pure antagonists in tissues where estrogenic effects are undesirable (like the hypothalamus and pituitary for testosterone production) while potentially retaining beneficial estrogenic actions in other tissues, such as bone. oup.com This involves creating compounds with different chemical structures that interact with estrogen receptors in a way that produces a more selective biological response. illinois.edu
Another area of investigation involves the interaction of SERMs with other compounds that modulate estrogen signaling, such as phytoestrogens. Phytoestrogens are plant-derived compounds that can have either estrogenic or anti-estrogenic effects depending on the hormonal environment. researchgate.net Their administration could theoretically be tailored to counteract the unwanted estrogenic effects of this compound, though this is a complex approach due to the variable activity of phytoestrogens. researchgate.net
In ovine pituitary cell cultures, this compound demonstrated a complex dual role, acting as an estrogen agonist for LH secretion but an antagonist for FSH secretion. nih.govoup.com This suggests that its estrogenic effects are not uniform across all cellular responses, and strategies to mitigate them may need to be highly specific. nih.govoup.comoup.com The development of therapies that can selectively block certain estrogenic pathways while allowing others to function could be a future direction for mitigating the undesirable effects of compounds like this compound.
Future Directions in Zuclomiphene Research
Elucidation of Complete Metabolic Pathways and Metabolite Activity
The biotransformation of zuclomiphene is a critical area of ongoing research. While it is known that clomiphene is metabolized in the liver, primarily by cytochrome P450 enzymes, the complete metabolic pathways for this compound are yet to be fully detailed. researchgate.netresearchgate.net Phase I reactions for clomiphene isomers include N-dealkylation, hydroxylation, and methoxylation. dshs-koeln.denih.gov Following these initial transformations, the resulting metabolites often undergo Phase II conjugation reactions, such as glucuronidation and sulfation, to facilitate their elimination. dshs-koeln.de
Key metabolic enzymes identified in the metabolism of clomiphene include CYP3A4 and CYP2D6, with minor contributions from CYP3A5, CYP2B6, CYP2C9, and CYP2C19. nih.gov The activity of these enzymes can be influenced by genetic polymorphisms, leading to variability in drug metabolism and response among individuals. researchgate.net
Table 1: Known Metabolic Reactions and Enzymes Involved in Clomiphene Metabolism
| Metabolic Phase | Reaction | Key Enzymes Involved | Resulting Metabolites (Examples) |
|---|---|---|---|
| Phase I | Hydroxylation | CYP2D6, CYP3A4 | 4-hydroxy-zuclomiphene |
| Phase I | N-dealkylation | CYP3A4, CYP2D6 | N-deethyl-4-hydroxy-zuclomiphene |
| Phase I | Methoxylation | Not fully specified | 3-methoxy-4-hydroxy-enclomiphene (Enclomiphene metabolite) |
| Phase II | Glucuronidation | UGT1A1, UGT1A3, UGT1A4, UGT2B7, UGT2B15, UGT2B17 | Glucuronide conjugates |
| Phase II | Sulfation | Not fully specified | Sulfo conjugates |
Investigation of Long-Term Physiological Impact of this compound Accumulation
A significant characteristic of this compound is its long biological half-life, which is estimated to be around 30-50 days, in contrast to the much shorter half-life of enclomiphene (B195052) (approximately 10 hours). oup.commensreproductivehealth.com This extended half-life leads to the accumulation of this compound in the body with long-term administration. nih.govmaximustribe.com Studies in mice have shown that this compound is distributed to more organs and remains in tissues for longer periods compared to enclomiphene. maximustribe.comresearchgate.net
The consequences of this accumulation are not fully understood and represent a critical area for future research. Chronic dosing studies in male mice have indicated that high doses of this compound can have detrimental effects on reproductive organs, including the testes, epididymis, and seminal vesicles. maximustribe.comnih.gov Long-term use in men has been shown to result in a significantly higher serum concentration of this compound compared to enclomiphene. nih.gov Given its estrogenic properties, there is a need to investigate the potential long-term impacts on various physiological systems, including the cardiovascular, skeletal, and central nervous systems.
Exploration of Specific Tissue-Selective Effects and Associated Mechanisms
This compound is classified as a SERM, implying that it can exert either estrogenic or anti-estrogenic effects in a tissue-dependent manner. nih.gov While it is generally considered to have estrogenic properties, the full spectrum of its tissue-selective actions is not completely characterized. wikipedia.org For instance, in studies on rats, this compound acted as a potent estrogen agonist on all tissues investigated, including the uterus and bone. nih.gov
Understanding the molecular mechanisms that underpin this tissue selectivity is a key area for future research. This involves investigating how this compound interacts with different estrogen receptor subtypes (ERα and ERβ), the recruitment of co-activator and co-repressor proteins, and the subsequent modulation of gene expression in different cell types. A deeper understanding of these mechanisms could pave the way for more targeted therapeutic applications.
Development of Targeted Therapies Leveraging this compound's Unique Agonistic Profile
The weak estrogenic activity of this compound could be harnessed for therapeutic benefit in specific clinical contexts. youtube.com For example, in conditions characterized by estrogen deficiency, such as the side effects associated with androgen deprivation therapy (ADT) in prostate cancer patients, a weak estrogen agonist might be beneficial. youtube.com ADT can lead to hot flashes, bone loss, and other symptoms due to the profound reduction in both androgens and estrogens. youtube.com A targeted therapy with this compound could potentially alleviate these symptoms without the risks associated with more potent estrogens. youtube.com
Further research is needed to explore these potential applications. This would involve preclinical studies to establish efficacy and safety, followed by well-designed clinical trials to evaluate the therapeutic potential of this compound in these specific patient populations.
Enhanced Predictive Modeling for Drug-Drug-Gene Interactions Involving this compound
The metabolism of this compound, as part of clomiphene, is dependent on CYP450 enzymes, particularly CYP2D6, which is known for its genetic polymorphisms. researchgate.netresearchgate.net These genetic variations can lead to significant differences in enzyme activity, affecting the metabolism of this compound and potentially altering its efficacy and safety profile. researchgate.net This susceptibility to drug-gene interactions is an important consideration in its clinical use.
Physiologically based pharmacokinetic (PBPK) modeling is a valuable tool for predicting the impact of drug-drug interactions (DDIs) and drug-gene interactions (DGIs). nih.govnih.gov By integrating data on enzyme kinetics, drug properties, and patient-specific factors (such as genotype), PBPK models can simulate the pharmacokinetics of this compound under various scenarios. nih.govnih.gov Future research should focus on developing and refining PBPK models for this compound to better predict how co-administered drugs and genetic variations in metabolizing enzymes will affect its exposure and response. This will be a crucial step towards personalized medicine approaches involving this compound.
Table 2: Factors Influencing this compound's Pharmacokinetics
| Factor | Description | Potential Impact on this compound |
|---|---|---|
| Genetic Polymorphisms (e.g., in CYP2D6) | Variations in the genes encoding for metabolic enzymes. | Altered rates of metabolism, leading to higher or lower drug exposure. |
| Co-administered CYP Inhibitors | Drugs that block the activity of CYP450 enzymes. | Increased plasma concentrations of this compound, potentially leading to exaggerated effects. |
| Co-administered CYP Inducers | Drugs that increase the production of CYP450 enzymes. | Decreased plasma concentrations of this compound, potentially reducing its efficacy. |
Q & A
Q. How can researchers address this compound’s long-term pharmacodynamic effects despite its urinary clearance?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
